4-Propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-3(2)4-5(7(14)15)12-13-6(4)8(9,10)11/h3H,1-2H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJHDRUDXQKIAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(NN=C1C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2103589-03-1 | |
| Record name | 4-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Trifluoromethyl-Containing Diketone Precursors
A foundational approach involves the condensation of trifluoromethyl-substituted diketones with hydrazine derivatives. This method leverages the reactivity of 1,3-diketones to form pyrazole rings via [3+2] cycloaddition. For example, in a patent by WO2017064550A1, a diketone intermediate (3-dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione) is reacted with methylhydrazine to yield 3-(trifluoromethyl)-1-methyl-4-acetylpyrazole. Adapting this methodology, substituting methylhydrazine with isopropylhydrazine could introduce the propan-2-yl group at position 4.
Key Reaction Conditions :
- Temperature : −25°C to −20°C during diketone addition.
- Solvent : Dichloromethane for diketone dissolution.
- Yield : Up to 90% for analogous trifluoromethyl pyrazoles.
This method’s regioselectivity is influenced by the electronic effects of the trifluoromethyl group, which directs cyclization to favor substitution at position 5.
Claisen Condensation and Sequential Functionalization
A two-step process involving Claisen condensation followed by hydrazine cyclization is detailed in WO2014120397A1. The synthesis begins with ethyl difluoroacetoacetate, which undergoes Claisen condensation with triethyl orthoformate to form an alkoxy-methylene intermediate. Ring closure with methylhydrazine in a biphasic system (toluene/water) yields ethyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate.
Adaptation for Target Compound :
- Replace ethyl difluoroacetoacetate with a trifluoromethyl analog (e.g., ethyl trifluoroacetoacetate).
- Use isopropylhydrazine instead of methylhydrazine to introduce the propan-2-yl group.
- Hydrolyze the ester to the carboxylic acid using alkaline conditions (e.g., NaOH/H2O).
Optimized Parameters :
- Cyclization Temperature : −10°C to 0°C.
- Base : Potassium carbonate in aqueous phase.
- Purity : >99.9% after recrystallization.
Regioselective Synthesis via Trichloromethyl Enones
A regiocontrolled method from ACS Omega employs trichloromethyl enones as precursors for carboxyalkyl pyrazoles. The trichloromethyl group is hydrolyzed to a carboxylic acid under basic conditions, enabling one-pot synthesis of 1,3- or 1,5-regioisomers. For the target compound, a trichloromethyl enone with propan-2-yl and trifluoromethyl substituents can be cyclized with hydrazine to form the pyrazole core.
Procedure :
- React trichloromethyl enone with hydrazine hydrate in ethanol at reflux.
- Hydrolyze the trichloromethyl group using KOH/EtOH to yield the carboxylic acid.
Regiochemical Control :
- Arylhydrazines : Produce 1,3-regioisomers (22 examples, 37–97% yields).
- Free Hydrazine : Forms 1,5-regioisomers exclusively (52–83% yields).
Multi-Component Reaction (MCR) Strategies
MCRs offer atom-efficient pathways to assemble the pyrazole ring with pre-installed substituents. A hypothetical route involves:
- Condensation of trifluoroacetylacetone with isopropylamine to form a β-enamino ketone.
- Cyclization with hydrazine hydrate to form the pyrazole ring.
- Oxidation of a methyl group to carboxylic acid using KMnO4/H2SO4.
Advantages :
- Reduces purification steps.
- Enables modular substitution patterns.
Functional Group Interconversion
Post-cyclization modifications are critical for introducing the carboxylic acid moiety. For instance, a nitrile group at position 3 can be hydrolyzed to carboxylic acid using H2O2/K2CO3. Similarly, esters (e.g., ethyl 4-propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate) are saponified with NaOH to yield the acid.
Hydrolysis Conditions :
- Ester Saponification : 2 M NaOH, 80°C, 4 hours.
- Nitrile Hydrolysis : H2O2 (30%), K2CO3, 60°C, 12 hours.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors and automated systems enhance yield and reproducibility. Key factors include:
- Solvent Recovery : Toluene and petroleum ether are recycled via distillation.
- Waste Minimization : CO2-mediated acidification reduces HCl usage.
- Catalyst Efficiency : NaHCO3 improves atom economy in Claisen condensation.
Economic Metrics :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 75–80% | |
| Purity | >99.9% | |
| Production Capacity | 30,000 MT/year |
Chemical Reactions Analysis
Types of Reactions: 4-Propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Nucleophiles such as amines or halides, and electrophiles such as alkyl halides.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Alkylated or halogenated derivatives.
Scientific Research Applications
4-Propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials.
Mechanism of Action
The mechanism by which 4-Propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity and stability, while the pyrazole ring interacts with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
Structural Analogues in the Pyrazole Family
Pyrazole derivatives with trifluoromethyl and carboxylic acid groups are widely studied. Key structural differences include substituent positions, ring types, and functional groups, which significantly alter physicochemical and biological properties.
Table 1: Structural and Functional Comparison
Key Findings:
- Substituent Effects : Difluoromethyl (-CHF₂) in 176969-34-9 offers weaker electron-withdrawing effects than -CF₃, leading to lower stability in oxidative environments .
- Ring System Variations : Pyridine-containing analogs (e.g., ) exhibit distinct electronic properties compared to pyrazole-only systems, influencing bioavailability and receptor interactions .
Functional Group Modifications
Carboxylic Acid vs. Bioisosteres
- Tetrazolyl Groups : Compounds like RNH-6270 () replace -COOH with tetrazolyl rings, improving metabolic resistance but requiring higher synthetic complexity .
- Aldehyde Groups : The carbaldehyde in ’s compound lacks ionizable protons, reducing solubility but enabling Schiff base formation .
Table 2: Functional Group Impact on Solubility and Bioactivity
Substituent-Driven Pharmacological Profiles
- Trifluoromethyl vs.
- Propan-2-yl vs. Cyclopropyl : Cyclopropyl groups (e.g., 1001518-95-1 in ) introduce ring strain, possibly improving target selectivity compared to the bulkier isopropyl group .
Biological Activity
4-Propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a compound characterized by its unique structural features, including a pyrazole ring and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The chemical formula for this compound is with a molecular weight of approximately 227.18 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₀F₃N₃O₂ |
| Molecular Weight | 227.18 g/mol |
| CAS Number | 2103589-03-1 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances binding affinity to enzymes and receptors, which may modulate various biological processes.
Target Interactions
Research indicates that this compound may interact with:
- Enzymes : It has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways.
- Receptors : The compound shows potential for binding to specific receptors, influencing signaling pathways crucial for cellular functions.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit antibacterial and antifungal properties. The incorporation of the trifluoromethyl group has been linked to enhanced potency against various pathogens .
- Antitumor Activity : Pyrazole derivatives have been noted for their antitumor effects. In vitro studies have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation .
- Anti-inflammatory Effects : Some studies suggest that pyrazole compounds can modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis .
Case Study 1: Antimicrobial Efficacy
A study evaluating various pyrazole derivatives found that modifications, including the addition of trifluoromethyl groups, significantly improved antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL for certain derivatives, highlighting the importance of structural modifications in enhancing efficacy .
Case Study 2: Antitumor Activity
In a recent investigation into the antitumor properties of pyrazole derivatives, it was found that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The compound demonstrated an IC50 value of 15 µM, indicating promising potential as an anticancer agent .
Q & A
Basic: What are the recommended synthetic routes for 4-Propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves:
- Step 1: Formation of the pyrazole core via cyclization of β-keto esters or hydrazine derivatives. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate can undergo Suzuki-Miyaura cross-coupling with aryl boronic acids in degassed DMF/water using Pd(PPh₃)₄ as a catalyst .
- Step 2: Hydrolysis of the ester group to yield the carboxylic acid moiety. This is achieved under basic conditions (e.g., NaOH in ethanol/water) or acidic hydrolysis (HCl/H₂SO₄) .
- Key Considerations: Purity is enhanced by column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy: A strong absorption band near 1700 cm⁻¹ indicates the carboxylic acid C=O stretch .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ (e.g., m/z 279.1 for C₁₁H₁₂F₃N₂O₂⁺) .
- X-ray Crystallography: Resolves bond angles and confirms regiochemistry of substituents on the pyrazole ring .
Advanced: How can reaction yields be optimized during synthesis?
Methodological Answer:
- Catalyst Optimization: Use Pd(PPh₃)₄ (5 mol%) for Suzuki couplings; higher catalyst loading (10 mol%) may improve yields but risks side reactions .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures favor hydrolysis .
- Temperature Control: Maintain 80–100°C for cyclization steps to minimize decomposition. Lower temperatures (0–5°C) are critical for stabilizing intermediates during boronic acid additions .
- Example: A 78% yield was reported for a similar compound using DMF/H₂O (3:1) at 80°C .
Advanced: How to resolve contradictions in spectral data during structural confirmation?
Methodological Answer:
- Contradiction Scenario: Discrepancies in ¹H NMR integration or unexpected splitting patterns.
- Resolution Strategies:
- 2D NMR (COSY, HSQC): Assigns proton-proton correlations and links protons to specific carbons .
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian software) .
- Alternative Techniques: X-ray crystallography provides unambiguous confirmation, as demonstrated for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid .
Advanced: What strategies are effective for evaluating bioactivity in drug discovery contexts?
Methodological Answer:
- Enzymatic Assays: Screen against target enzymes (e.g., cyclooxygenase-2 or kinases) using fluorescence-based or colorimetric assays. IC₅₀ values are calculated from dose-response curves .
- Molecular Docking: Use software like AutoDock Vina to predict binding modes to protein targets (e.g., PD-L1 or EGFR). Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., isopropyl or trifluoromethyl groups) and test derivatives to identify critical functional groups. For example, trifluoromethyl groups enhance metabolic stability .
Advanced: How to address low solubility in biological assays?
Methodological Answer:
- Salt Formation: Convert the carboxylic acid to a sodium or potassium salt (e.g., using NaOH/KOH in ethanol) .
- Co-solvents: Use DMSO (≤1% v/v) or polyethylene glycol (PEG-400) to prepare stock solutions.
- Prodrug Approach: Synthesize ester prodrugs (e.g., ethyl ester) to improve membrane permeability, followed by hydrolysis in vivo .
Advanced: What are the best practices for stability studies under varying pH conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
